molecular formula C11H17N5 B11738824 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11738824
M. Wt: 219.29 g/mol
InChI Key: RHEDCLZRKGEOBL-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine typically involves the condensation of 1-methyl-1H-pyrazole-4-carboxaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include the initial formation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step would involve the reductive amination to form the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of a radical initiator.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-Ethyl-3-methylimidazolium chloride
  • 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxyphenyl)methyl-5,5-dimethyl-2,4-imidazolidinedione

Comparison: 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a compound of interest for further exploration and application.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-11(9(2)14-16)12-5-10-6-13-15(3)7-10/h6-8,12H,4-5H2,1-3H3

InChI Key

RHEDCLZRKGEOBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CN(N=C2)C

Origin of Product

United States

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